molecular formula C5H12ClNO B6240159 rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride CAS No. 2088415-17-0

rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6240159
CAS No.: 2088415-17-0
M. Wt: 137.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride: is a synthetic organic compound that belongs to the class of cyclopropane derivatives. It is characterized by the presence of a cyclopropane ring substituted with a methoxymethyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxymethyl group may be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amides, secondary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.

    Industry: It may be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and ion channels. The methoxymethyl group and the amine group play crucial roles in its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed effects.

Comparison with Similar Compounds

rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride: can be compared with other cyclopropane derivatives, such as:

    (1R,2R)-2-(hydroxymethyl)cyclopropan-1-amine hydrochloride: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    (1R,2R)-2-(chloromethyl)cyclopropan-1-amine hydrochloride: Contains a chloromethyl group instead of a methoxymethyl group.

    (1R,2R)-2-(methyl)cyclopropan-1-amine hydrochloride: Lacks the methoxy or hydroxyl substituent.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The methoxymethyl group, in particular, influences its reactivity and interactions with biological targets.

Properties

CAS No.

2088415-17-0

Molecular Formula

C5H12ClNO

Molecular Weight

137.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.